Product packaging for 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine(Cat. No.:CAS No. 907973-37-9)

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12623175
CAS No.: 907973-37-9
M. Wt: 193.24 g/mol
InChI Key: BMMIJBKOOXDOQU-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B12623175 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine CAS No. 907973-37-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

907973-37-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6,10H,3-4,12H2,1-2H3

InChI Key

BMMIJBKOOXDOQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2N)C(=C1)OC

Origin of Product

United States

Structural Context and Isomeric Significance Within Dihydro 1h Inden 1 Amine Chemistry

The molecular architecture of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is defined by a fused ring system composed of a benzene (B151609) ring and a cyclopentane (B165970) ring, forming the 2,3-dihydro-1H-indene core. The specific substitution pattern is crucial to its identity: two methoxy (B1213986) groups (-OCH₃) are attached to the aromatic ring at positions 4 and 6, and an amine group (-NH₂) is located at position 1 of the five-membered ring.

A key structural feature is the chirality at the C1 position, where the amine group is attached. This results in the existence of two enantiomers, (R)- and (S)-4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine. The (S)-enantiomer, in particular, is noted in chemical supplier databases, highlighting the importance of stereochemistry in this molecular family. nih.gov The enantioselective synthesis and separation of chiral amines are significant areas of research, often employing techniques like chiral high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases to resolve racemic mixtures. acs.orggoogleapis.com

The significance of this specific isomer becomes apparent when compared to other substituted dihydro-1H-inden-1-amines. The placement of the methoxy groups and the amine function dictates the molecule's electronic properties and three-dimensional shape, which in turn would influence its interactions in a biological or chemical system. For instance, shifting the amine to the C2 position or altering the methoxy group locations to positions like 5 and 6 (as in 5,6-dimethoxy-1-indanone (B192829) derivatives) or adding a third methoxy group (as in 4,6,7-trimethoxy-2,3-dihydro-1H-inden-1-amine) creates distinct chemical entities with different potential applications. orgsyn.orgresearchgate.net

PropertyValue
Compound Name This compound
Parent Scaffold 2,3-Dihydro-1H-indene
Key Functional Groups Primary Amine (-NH₂), Methoxy (-OCH₃)
Chiral Center C1
Precursor 4,6-Dimethoxy-2,3-dihydro-1H-indan-1-one

Overview of the 2,3 Dihydro 1h Indene Scaffold in Contemporary Organic Chemistry Research

The 2,3-dihydro-1H-indene (or indane) framework is a privileged scaffold in modern organic chemistry, frequently appearing as a core structural motif in biologically active compounds and complex synthetic targets. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for drug design.

Research has demonstrated the versatility of the indane scaffold in a variety of therapeutic areas. For example, derivatives have been designed as melatonergic ligands and potent inhibitors of tubulin polymerization, showing potential in cancer therapy. semanticscholar.orgchinjmap.com Other research has explored dimeric 2,3-dihydro-1H-indene compounds as inhibitors of IAP (Inhibitor of Apoptosis) proteins, which are also targets for cancer treatment. googleapis.com

The synthesis of the indane core and its derivatives is a well-trodden field, with numerous established and novel methods. Intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a classic and reliable route to 1-indanones, the common precursors to indane amines. nih.gov More modern approaches include gold(I)-catalyzed direct C(sp³)–H activation and palladium-catalyzed intramolecular hydroacylation, which offer high efficiency and practicality. semanticscholar.org Furthermore, the related indane-1,3-dione system is a versatile building block used to create a wide array of compounds, from dyes to molecules with anticoagulant, antibacterial, and anti-inflammatory properties, showcasing the broad utility of the indane family. acs.org

Structural Exploration and Analog Design Based on the 4,6 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine Scaffold

Systematic Variation of Ring Substituents

The placement of the two methoxy (B1213986) groups on the aromatic ring of the 2,3-dihydro-1H-inden-1-amine scaffold is a critical determinant of the molecule's electronic properties and, consequently, its reactivity and biological activity. While the 4,6-dimethoxy substitution pattern is a key feature, the synthesis and properties of other positional isomers, such as the 5,6- and 4,7-dimethoxy analogs, provide valuable insights. The starting materials for these syntheses are often the corresponding dimethoxy-substituted indanones. For instance, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a commercially available precursor that can be converted to the corresponding 1-amine. nih.govnih.govbldpharm.com Similarly, 4,7-dimethoxy-2,3-dihydro-1H-inden-1-one can serve as a starting point for the 4,7-dimethoxy isomer.

Studies on related methoxy-substituted aromatic compounds have demonstrated the significant impact of the methoxy group's position. For example, in methoxyindoles, the position of the methoxy group influences the stability of different conformers and the molecule's photochemistry. researchgate.net In the context of metal complexes with methoxyphenylporphyrins, the position of the methoxy group (meta vs. para) affects the binding preferences and self-organization properties of the molecules. researchgate.net For instance, the meta-methoxy group has been shown to have a preferential binding ability in certain contexts due to its influence on the Mulliken charge distribution. researchgate.net These findings suggest that the reactivity and interaction of dimethoxy-indanamine isomers with biological targets would be distinct. For example, the accessibility of the lone pairs of the methoxy oxygen atoms for hydrogen bonding can vary between isomers, which could lead to different binding affinities with enzymes or receptors.

The synthesis of different positional isomers can be achieved through established routes, often starting from appropriately substituted benzaldehydes or phenylpropionic acids, which are then cyclized to form the indanone core. The subsequent conversion of the ketone to the amine can be accomplished via reductive amination or through the formation of an oxime followed by reduction. google.com

Table 1: Comparison of Methoxy Positional Isomers in Related Aromatic Systems

Compound ClassPositional IsomersObserved Impact of Methoxy Group Position
Methoxyindoles4-, 5-, and 6-methoxyInfluences conformer stability and photochemistry researchgate.net
Methoxyphenylporphyrinsmeta- and para-methoxyAffects binding preferences and self-organization researchgate.net
Methoxyamphetamines3- and 4-methoxyAlters the balance of monoamine release wikipedia.org

The introduction of alkyl or aryl substituents onto the indane ring of 4,6-dimethoxy-2,3-dihydro-1H-inden-1-amine provides another avenue for modulating its properties. These substitutions can impact the molecule's lipophilicity, steric profile, and electronic characteristics.

A notable example of an alkyl-substituted analog is 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, the synthesis of which has been described starting from 2-aminoindan. researchgate.net This multi-step synthesis involves the protection of the amine group followed by sequential regioselective Friedel-Crafts acetylations to introduce the ethyl groups at the 5 and 6 positions. researchgate.net Subsequent hydrogenation of the acetyl groups yields the diethyl derivative. researchgate.net This synthetic strategy highlights a viable method for introducing alkyl groups onto the aromatic portion of the indane ring system. While this example pertains to the 2-aminoindan, similar synthetic approaches could be envisioned for the 1-aminoindan (B1206342) scaffold.

Aryl substitutions on the indane ring can introduce additional steric bulk and potential for pi-pi stacking interactions with biological targets. The synthesis of such derivatives could be achieved through cross-coupling reactions, such as Suzuki or Heck couplings, on a halogenated indane precursor. For instance, 4-bromo-6,7-dimethoxy-2,3-dihydro-1H-inden-1-one is a known compound that could potentially serve as a handle for introducing an aryl group at the 4-position prior to the formation of the amine. bldpharm.com

The addition of substituents can also be directed to the aliphatic part of the indane ring. For instance, methylation at the 2-position has been reported in related indanamine structures. nih.gov

Table 2: Examples of Substituted Indane Derivatives and Synthetic Strategies

SubstituentPositionParent ScaffoldSynthetic Strategy Highlighted
Diethyl5, 62,3-dihydro-1H-inden-2-amineFriedel-Crafts acetylation followed by hydrogenation researchgate.net
Bromo46,7-dimethoxy-2,3-dihydro-1H-inden-1-onePotential handle for aryl group introduction via cross-coupling bldpharm.com
Methyl22,3-dihydro-1H-inden-1-amine

Design and Synthesis of Hybrid Molecules Incorporating the Indane Amine Motif

The conjugation of the this compound scaffold with cyclic amine moieties like piperidine (B6355638) and piperazine (B1678402) can lead to hybrid molecules with novel pharmacological profiles. These heterocyclic rings can act as linkers to other pharmacophores or interact with specific binding pockets in target proteins.

The synthesis of such conjugates can be approached in several ways. One common method is reductive amination, where the indanone precursor is reacted with an amino-piperidine or amino-piperazine derivative in the presence of a reducing agent. Alternatively, the 1-aminoindane can be alkylated with a suitably functionalized piperidine or piperazine ring.

While direct literature on the synthesis of this compound-piperidine/piperazine conjugates is limited, related structures demonstrate the feasibility of this approach. For example, 5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one is a known compound, indicating that a piperidine moiety can be tethered to the indane core. bldpharm.com Another related compound, 5,6-dimethoxy-2-((1-nitrosopiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one, further supports the chemical tractability of such conjugations.

In the realm of piperazine conjugates, synthetic methods for producing N-arylpiperazines are well-established. For instance, the synthesis of 1-(4,6-dimethoxy-2-pyrimidinyl)piperazine has been described, involving the reaction of a chloropyrimidine with piperazine. This suggests that a similar nucleophilic substitution reaction could be employed to link the indane amine scaffold to a piperazine ring, potentially through a linker. The design of such hybrid molecules often aims to combine the pharmacophoric features of both the indane amine and the heterocyclic moiety.

Fusing a heterocyclic ring to the indane amine scaffold or creating a bridged system can significantly alter the molecule's three-dimensional shape, rigidity, and physicochemical properties. These modifications can lead to enhanced binding affinity and selectivity for biological targets.

The synthesis of fused heterocyclic systems often involves the cyclization of a suitably functionalized indane derivative. For example, indan-1,3-dione, a related precursor, has been used to synthesize a variety of fused heterocycles, including indenopyrazoles and indenoazines. nih.gov In one approach, the reaction of indan-1,3-dione with various reagents can lead to the formation of spiro-imidazo pyridine-indene derivatives. nih.gov These examples demonstrate that the indane skeleton is amenable to the construction of fused ring systems.

The synthesis of bridged heterocyclic derivatives presents a greater synthetic challenge but offers access to unique and conformationally constrained structures. General methods for the synthesis of bridged heterocycles, such as those involving ring-closing metathesis, have been developed. nih.gov For instance, an Iridium(I)-catalyzed bis-amination followed by ring-closing metathesis has been used to create bridged heterocyclic systems. nih.gov While not yet applied to the this compound scaffold, such advanced synthetic strategies could potentially be adapted to create novel bridged analogs. Another approach to N-bridged heterobicyclic compounds involves the oxidation of aldimine or hydrazone derivatives of N-heterocyclic compounds with copper(II) ions. google.com

Stereochemical Considerations in Derivative Synthesis

The 1-amino group of this compound is located at a chiral center. Consequently, the synthesis of this compound and its derivatives must address the issue of stereochemistry. The biological activity of the two enantiomers, (R)- and (S)-, can differ significantly, making the development of stereoselective syntheses or the resolution of racemic mixtures a crucial aspect of drug design.

The importance of stereochemistry is underscored by the commercial availability of the enantiomerically pure (R)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-amine. bldpharm.com This indicates that for certain applications, the (R)-enantiomer is the desired stereoisomer.

The synthesis of enantiomerically pure indanamines can be achieved through several strategies. One common method is the resolution of a racemic mixture. For example, a patent describing the preparation of 2,3-dihydro-1H-inden-1-amine derivatives details a process for resolving the racemic amine using a chiral acid, such as L-tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.com

When synthesizing derivatives of this compound, it is essential to consider how the reaction conditions might affect the stereochemical integrity of the chiral center. Reactions that proceed via an SN1-type mechanism or involve the formation of a planar intermediate could lead to racemization. Therefore, reaction conditions that favor an SN2-type mechanism with inversion of configuration, or that otherwise preserve the existing stereochemistry, are generally preferred.

Diastereoselective and Enantioselective Derivatization

The synthesis of enantiomerically pure or enriched derivatives of this compound can be achieved through several strategic approaches, primarily involving diastereoselective reactions with chiral auxiliaries or enantioselective catalytic processes.

Diastereoselective Synthesis Using Chiral Auxiliaries

A common and effective method for introducing chirality is the use of a chiral auxiliary. This involves the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a subsequent reaction. For primary amines like this compound, this often involves the formation of an imine or an amide with a chiral reagent.

Another widely used chiral auxiliary is Ellman's tert-butanesulfinamide. nih.gov Reaction of 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one with (R)- or (S)-tert-butanesulfinamide would yield the corresponding N-sulfinyl-ketimine. Diastereoselective reduction of this intermediate, for instance with reducing agents like sodium borohydride (B1222165), typically proceeds with high stereocontrol, affording the desired N-sulfinyl-amine. The sulfinyl group can then be readily cleaved under acidic conditions to provide the free chiral amine. This method is known for its broad applicability and high diastereoselectivities in the synthesis of various chiral amines. nih.gov

Enantioselective Catalysis

Enantioselective catalysis offers a more atom-economical approach to chiral amine synthesis, avoiding the need for stoichiometric amounts of a chiral auxiliary. Asymmetric hydrogenation of prochiral enamines or imines derived from 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a powerful strategy. thieme-connect.de This typically involves the use of a transition metal catalyst, such as rhodium or iridium, complexed with a chiral phosphine (B1218219) ligand. The chiral ligand creates a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.

Enzymatic resolutions also represent a potent method for obtaining enantiomerically pure amines. Lipases, for instance, can catalyze the enantioselective acylation of a racemic amine in an organic solvent. rsc.orgyoutube.comnih.gov This process, known as kinetic resolution, results in the formation of an acylated amine and the unreacted amine, which are enantiomerically enriched and can be separated. For example, a racemic mixture of a 1-aminoindane derivative can be subjected to enzymatic acylation, where one enantiomer is preferentially acylated, allowing for the separation of the slower-reacting enantiomer. youtube.com

The following table summarizes representative chiral derivatizing agents that could be employed for the diastereoselective synthesis of derivatives of this compound.

Chiral Derivatizing Agent/MethodIntermediate FormedTypical Subsequent ReactionKey Features
(R)- or (S)-Phenylglycine AmideChiral KetimineDiastereoselective ReductionHigh diastereoselectivity, auxiliary removable under non-reductive conditions. yakhak.org
(R)- or (S)-tert-Butanesulfinamide (Ellman's Auxiliary)N-tert-Butanesulfinyl KetimineDiastereoselective ReductionBroad substrate scope, high yields, and excellent stereocontrol. nih.gov
Chiral Phosphine Ligands (e.g., BINAP) with Transition Metals (e.g., Ru, Ir)Enamine or Imine SubstrateEnantioselective HydrogenationAtom-economical, high enantioselectivities achievable. thieme-connect.de
Lipases (e.g., Candida antarctica Lipase (B570770) B)Racemic AmineEnantioselective AcylationMild reaction conditions, high enantiomeric excess (ee) for one enantiomer. rsc.orgyoutube.com
(S)-α-Methoxybenzyl isocyanateDiastereomeric Urea DerivativesDirect SeparationGood for derivatization of primary amines for subsequent separation. sigmaaldrich.com

Chiral Separation Techniques for Indane Amine Derivatives

Once a racemic or diastereomeric mixture of this compound derivatives is synthesized, efficient separation of the stereoisomers is crucial. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most powerful techniques for this purpose, often employing chiral stationary phases (CSPs).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase is paramount for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are widely used due to their broad applicability. yakhak.org For primary amines like the derivatives of this compound, these CSPs can offer excellent enantioselectivity. The separation mechanism often involves a combination of hydrogen bonding, π-π interactions, and steric effects between the analyte and the chiral selector.

In some cases, derivatization of the amine with a suitable achiral or chiral reagent can enhance the separation. For instance, derivatizing the amine with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) not only improves detectability but can also influence the chiral recognition on the CSP. yakhak.org

The formation of diastereomeric derivatives by reacting the racemic amine with a chiral derivatizing agent is another effective strategy. The resulting diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase. Common chiral derivatizing agents for primary amines include Mosher's acid chloride, (R)-(-)- or (S)-(+)-α-methylbenzyl isocyanate, and various chiral chloroformates.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. youtube.com SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar organic co-solvent (modifier) such as methanol (B129727) or ethanol.

Similar to HPLC, a wide range of chiral stationary phases are available for SFC. Polysaccharide-based CSPs are also highly effective in SFC for resolving enantiomers of primary amines and their derivatives. youtube.com The conditions for SFC, including the choice of co-solvent, additives (acidic or basic), backpressure, and temperature, can be optimized to achieve baseline separation of the enantiomers.

The following table provides a summary of chiral separation techniques and conditions that are generally applicable to the resolution of enantiomers of indane amine derivatives.

TechniqueChiral Stationary Phase (CSP) TypeTypical Mobile PhaseDetectionApplicability
Chiral HPLCPolysaccharide-based (e.g., Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD-H)Normal Phase: Heptane/Alcohol; Polar Organic: Acetonitrile/Alcohol with additives (e.g., TFA, DEA)UV, Fluorescence (after derivatization)Broadly applicable for underivatized and derivatized primary amines. yakhak.org
Chiral HPLC (Indirect)Achiral (e.g., C18)Standard reversed-phase or normal-phase eluentsUV, MSSeparation of diastereomeric derivatives formed with a chiral derivatizing agent.
Chiral SFCPolysaccharide-based (e.g., Chiralpak® series)CO₂ with alcohol modifier (e.g., Methanol, Ethanol) and additivesUV, MSFast and green alternative to HPLC for both analytical and preparative separations. youtube.com
Chiral SFCCyclofructan-based (e.g., Larihc® CF6-P)CO₂ with alcohol modifier and acidic/basic additivesUV, MSParticularly effective for the separation of primary amines.

Computational and Mechanistic Investigations in 4,6 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine Chemistry

Theoretical Characterization of Molecular Structure and Reactivity

While general principles of quantum chemistry and computational modeling are broadly applicable, specific data from these analyses for 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine are not present in the surveyed literature.

Electronic Structure Analysis via Quantum Chemical Methods (e.g., DFT)

No published studies were identified that specifically detail the electronic structure of this compound using Density Functional Theory (DFT) or other quantum chemical methods. Such an analysis would theoretically provide insights into its molecular orbitals, electron density distribution, and reactivity indices.

Conformational Analysis and Energy Landscapes

There is no available research detailing the conformational analysis or the potential energy landscapes of this compound. This type of study would be crucial for understanding the molecule's three-dimensional structure and the relative stability of its different spatial arrangements.

Reaction Pathway Modeling and Transition State Characterization

The modeling of reaction pathways and the characterization of transition states for chemical reactions involving this compound have not been reported in the scientific literature. These computational investigations are essential for elucidating reaction mechanisms at a molecular level.

Mechanistic Studies of Chemical Transformations

Experimental and computational studies aimed at understanding the mechanisms of chemical transformations involving this compound are not documented in the available resources.

Kinetic Modeling of Complex Reaction Systems (e.g., Hydrogenation Kinetics)

No specific data on the kinetic modeling of reactions, such as hydrogenation, for this compound could be located. Kinetic studies are fundamental to understanding reaction rates and optimizing reaction conditions.

Q & A

Q. What are the established synthetic routes for 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine, and what are their respective yields and challenges?

The synthesis of dihydroindenamine derivatives typically involves multi-step reactions, including cyclization, substitution, and reduction. For example, a related compound, 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine, was synthesized via a one-pot, multi-component reaction involving refluxing ethanol with aldehyde and ketone precursors . Adapting this method, researchers could employ similar conditions (e.g., reflux at 80–100°C for 6–12 hours) with guanidine derivatives and methoxy-substituted indene precursors. Key challenges include controlling regioselectivity in methoxy group placement and minimizing side reactions. Yields for analogous compounds range from 50–70%, heavily dependent on catalyst choice (e.g., acid/base catalysts) and solvent purity.

Q. How can researchers optimize the purity of this compound during synthesis?

Purity optimization requires rigorous post-synthesis purification. Techniques include:

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate polar byproducts.
  • Recrystallization : Solvent selection (e.g., ethanol or dichloromethane) is critical for removing unreacted precursors .
  • Analytical monitoring : Employ TLC or HPLC to track reaction progress and identify impurities. For hygroscopic or oxygen-sensitive intermediates, inert atmosphere handling (e.g., nitrogen glovebox) is recommended .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.8–4.2 ppm indicate methoxy (-OCH₃) groups, while dihydroindenamine protons (C2, C3) resonate at δ 2.5–3.5 ppm. Aromatic protons in the indene ring appear at δ 6.5–7.5 ppm .
    • ¹³C NMR : Methoxy carbons appear at δ 55–60 ppm, and the amine-bearing carbon (C1) is typically δ 45–50 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₁₅NO₂: 194.12) and detect fragmentation patterns.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Molecular docking and density functional theory (DFT) simulations are key tools:

  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For example, a related indene derivative showed a docking score of −7.0 kcal/mol with the androgen receptor, mediated by hydrophobic interactions with LEU704 and GLY708 residues .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Fukui indices can identify reactive centers for functionalization .

Q. What strategies resolve conflicting data in thermodynamic stability studies of dihydroindenamine derivatives?

  • Controlled replicates : Conduct three independent experiments under identical conditions (temperature, solvent) to assess reproducibility.
  • Data cross-validation : Compare DSC (differential scanning calorimetry) results with computational Gibbs free energy calculations. For example, discrepancies between experimental melting points (e.g., 143–146°C in dihydroindenamine analogs ) and simulated values may indicate polymorphic forms or impurities.
  • Statistical analysis : Apply ANOVA to evaluate significance of observed differences, particularly in enthalpy/entropy measurements .

Q. How can researchers design bioactivity assays for this compound derivatives?

  • Antimicrobial assays :
    • Use broth microdilution (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Include positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1% v/v).
  • Cytotoxicity screening : Perform MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀/MIC ratio).

Methodological Considerations

Q. What factorial design parameters are critical for optimizing dihydroindenamine synthesis?

A 2³ factorial design can evaluate the impact of:

  • Variables : Temperature (60°C vs. 100°C), catalyst concentration (0.1 M vs. 0.5 M), and reaction time (6 vs. 12 hours).
  • Response metrics : Yield, purity, and reaction scalability.
    Statistical tools like Minitab or Design-Expert can identify significant interactions (e.g., temperature-catalyst synergy) and optimize conditions .

Q. How do researchers validate molecular dynamics (MD) simulations for dihydroindenamine derivatives?

  • Force field selection : Use GAFF or CGenFF for small organic molecules.
  • Trajectory analysis : Calculate RMSD (root-mean-square deviation) to confirm structural stability over 50–100 ns simulations. Compare with crystallographic data (if available) for validation .

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